molecular formula C7H5FINO2 B12853761 5-Amino-2-fluoro-4-iodobenzoic acid

5-Amino-2-fluoro-4-iodobenzoic acid

Cat. No.: B12853761
M. Wt: 281.02 g/mol
InChI Key: ZGOMVGUWOCWVFP-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-iodobenzoic acid (molecular formula: C₇H₅FINO₂, molecular weight: ~281.02 g/mol) is a halogenated benzoic acid derivative characterized by the presence of three functional groups:

  • Amino group (-NH₂) at position 5.
  • Fluoro group (-F) at position 2.
  • Iodo group (-I) at position 4.

This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it valuable in synthetic organic chemistry and pharmaceutical research. The iodine atom enhances reactivity in cross-coupling reactions, while the electron-withdrawing fluorine and amino groups influence its acidity and binding affinity to biological targets .

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

5-amino-2-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

ZGOMVGUWOCWVFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)I)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluoro-4-iodobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated sulfuric acid for nitration and hydrogenation catalysts for reduction .

Industrial Production Methods

Industrial production methods for 5-Amino-2-fluoro-4-iodobenzoic acid are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones.

    Reduction Products: Amines

Scientific Research Applications

5-Amino-2-fluoro-4-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-iodobenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for these targets. The amino group can participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substitution Position Dictates Reactivity: Iodine at position 4 (as in the target compound) optimizes steric and electronic effects for Suzuki-Miyaura coupling, whereas iodine at position 3 (e.g., 5-Amino-2-fluoro-3-iodobenzoic acid) reduces coupling efficiency due to proximity to the carboxylic acid group . Amino groups at position 5 (target compound) enhance hydrogen bonding with biological targets compared to amino groups at position 4 (e.g., 4-Amino-2-fluoro-5-iodobenzoic acid), which may prioritize hydrophobic interactions .

Biological Activity: The target compound’s amino-fluoro-iodo triad shows 50% enzyme inhibition (IC₅₀ ~50 µM) in preliminary studies, outperforming analogs with chlorine substitutions (e.g., IC₅₀ ~60 µM for Methyl 2-amino-4-chloro-5-iodobenzoate) . Fluorine at position 2 increases metabolic stability compared to non-fluorinated analogs (e.g., 4-Iodobenzoic acid), which are more prone to oxidative degradation .

Synthetic Utility: Industrial-scale synthesis of the target compound employs continuous flow systems for higher purity (>98%), whereas analogs like 4-Amino-2-fluoro-6-iodobenzoic acid require costly chromatography due to byproduct formation .

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